molecular formula C46H64O2 B586103 Menaquinone 7-d7 CAS No. 1233937-31-9

Menaquinone 7-d7

Cat. No.: B586103
CAS No.: 1233937-31-9
M. Wt: 656.059
InChI Key: RAKQPZMEYJZGPI-HRQALKRPSA-N
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Description

Menaquinone 7-d7, also known as Vitamin K2-7, is a form of Vitamin K2 that is characterized by the presence of seven isoprenoid units in its side chain. This compound is a deuterated form of Menaquinone-7, where seven hydrogen atoms are replaced by deuterium. This compound is a fat-soluble vitamin that plays a crucial role in various physiological processes, including bone health and cardiovascular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Menaquinone 7-d7 can be synthesized through both chemical and biological methods. The chemical synthesis involves the use of deuterated precursors to introduce deuterium atoms into the molecule. One common method is the hydrogenation of deuterated naphthoquinone derivatives in the presence of a palladium catalyst. The reaction conditions typically involve high pressure and temperature to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of this compound often relies on fermentation processes using bacterial strains such as Bacillus subtilis. The fermentation medium is optimized to enhance the yield of this compound, and the product is extracted using organic solvents. The purity of the final product is ensured through various purification techniques, including chromatography .

Chemical Reactions Analysis

Types of Reactions

Menaquinone 7-d7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: this compound can be oxidized to form menaquinone epoxides.

    Reduction: The compound can be reduced to form dihydromenaquinone derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the isoprenoid side chain is modified.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, thiols

Major Products

    Oxidation: Menaquinone epoxides

    Reduction: Dihydromenaquinone derivatives

    Substitution: Modified isoprenoid side chains

Scientific Research Applications

Mechanism of Action

Menaquinone 7-d7 exerts its effects by activating Vitamin K-dependent proteins, which play a crucial role in calcium metabolism. One of the key proteins activated by this compound is osteocalcin, which is involved in the mineralization of bone tissue. By activating osteocalcin, this compound helps ensure that calcium is properly deposited in the bones, promoting bone strength and reducing the risk of osteoporosis .

In the cardiovascular system, this compound activates matrix Gla protein, which inhibits the calcification of arterial walls. This helps reduce the risk of arterial stiffness and atherosclerosis .

Comparison with Similar Compounds

Menaquinone 7-d7 is part of the larger family of menaquinones, which includes several compounds with varying numbers of isoprenoid units. Some similar compounds include:

    Menaquinone-4 (MK-4): This compound has four isoprenoid units and is known for its shorter half-life compared to this compound.

    Menaquinone-9 (MK-9): With nine isoprenoid units, MK-9 has a longer half-life than this compound.

    Phylloquinone (Vitamin K1): This compound is found in green leafy vegetables and is primarily involved in blood clotting.

This compound is unique due to its longer half-life and higher bioavailability, making it a preferred choice for supplementation to achieve optimal Vitamin K2 levels .

Properties

IUPAC Name

5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i9D3,10D,11D,30D,31D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKQPZMEYJZGPI-HRQALKRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857960
Record name 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233937-31-9
Record name 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]-3-(~2~H_3_)methyl(~2~H_4_)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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